

Time-Lapse Imaging of 3-NBD-C12 Cholesterol Trafficking: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-NBD-C12 Cholesterol

Cat. No.: B12392274

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Introduction

Cholesterol is a fundamental component of cellular membranes, playing a crucial role in maintaining membrane fluidity, structure, and function.^[1] Its intricate trafficking pathways are tightly regulated, and dysregulation is implicated in numerous diseases, including cardiovascular disorders and neurodegenerative diseases.^[2] Visualizing the dynamic movement of cholesterol within live cells is therefore essential for understanding its physiological roles and for the development of novel therapeutics.

This document provides detailed application notes and protocols for time-lapse imaging of cholesterol trafficking using 3-dodecanoyl-nitrobenzoxadiazole cholesterol (**3-NBD-C12 Cholesterol**). This fluorescent cholesterol analog incorporates the NBD fluorophore, which allows for real-time visualization of its uptake, distribution, and efflux in living cells.^[3]^[4] The protocols outlined below are designed to be adaptable for various cell types and research questions, providing a robust tool for investigating cholesterol dynamics in the context of basic research and drug discovery.

Properties of 3-NBD-C12 Cholesterol

3-NBD-C12 Cholesterol is a derivative of cholesterol where the hydrophilic NBD fluorophore is attached to the 3-hydroxyl group via a 12-carbon spacer.^[1] This design allows the cholesterol

moiety to intercalate into cellular membranes, mimicking the behavior of endogenous cholesterol.

Property	Value	Reference
Excitation Wavelength (Ex)	465 nm	[3] [5]
Emission Wavelength (Em)	535 nm	[3] [5]
Molecular Formula	C46H72N4O5	[5]
CAS Number	186833-02-3	[5]
Storage Temperature	-20°C	[5]

Experimental Protocols

Protocol 1: Live-Cell Labeling and Time-Lapse Imaging of 3-NBD-C12 Cholesterol Uptake

This protocol details the steps for labeling live adherent cells with **3-NBD-C12 Cholesterol** and subsequently performing time-lapse confocal microscopy to visualize its internalization.

Materials:

- **3-NBD-C12 Cholesterol** (from a reputable supplier)
- Mammalian cell line of interest (e.g., THP-1 macrophages, PC-3 cells)[\[6\]](#)[\[7\]](#)
- Complete cell culture medium
- Serum-free culture medium or Hank's Balanced Salt Solution (HBSS)[\[8\]](#)
- Phosphate-Buffered Saline (PBS)
- Confocal laser scanning microscope with environmental chamber (37°C, 5% CO₂)
- Glass-bottom imaging dishes or chamber slides

Procedure:

- Cell Seeding:
 - Seed the cells of interest onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
 - Incubate the cells in complete culture medium at 37°C and 5% CO₂ overnight to allow for attachment.
- Preparation of **3-NBD-C12 Cholesterol** Loading Solution:
 - Prepare a stock solution of **3-NBD-C12 Cholesterol** in a suitable solvent like DMSO.
 - On the day of the experiment, dilute the stock solution in serum-free medium or HBSS to the desired final working concentration (typically 1-25 µM). It is crucial to vortex the solution well to ensure proper dispersion of the lipophilic probe.
- Cell Labeling:
 - Aspirate the complete culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **3-NBD-C12 Cholesterol** loading solution to the cells.
 - Incubate the cells at 37°C for a specified period (e.g., 15 minutes to 4 hours) to allow for cholesterol uptake.^{[7][9]} The optimal incubation time should be determined empirically for each cell type and experimental goal.
- Washing:
 - After the incubation period, aspirate the loading solution and wash the cells three times with pre-warmed PBS or serum-free medium to remove any unincorporated probe.
- Time-Lapse Imaging:
 - Add fresh, pre-warmed complete or serum-free medium to the cells.
 - Place the imaging dish on the stage of the confocal microscope within the environmental chamber.

- Allow the cells to equilibrate for a short period.
- Set up the microscope for time-lapse acquisition using the appropriate laser line for NBD excitation (e.g., 488 nm) and an emission filter to collect the signal around 535 nm.
- Acquire images at regular intervals (e.g., every 30 minutes for 4 hours) to monitor the trafficking of the fluorescent cholesterol.[\[8\]](#)[\[10\]](#)

Protocol 2: Cholesterol Efflux Assay using 3-NBD-C12 Cholesterol

This protocol describes how to measure the efflux of **3-NBD-C12 Cholesterol** from labeled cells to extracellular acceptors like High-Density Lipoprotein (HDL) or Apolipoprotein A-I (apoA-I).[\[7\]](#)

Materials:

- Cells labeled with **3-NBD-C12 Cholesterol** (as described in Protocol 1)
- Efflux medium (serum-free medium)
- Cholesterol acceptors (e.g., HDL, apoA-I)
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:

- Cell Labeling:
 - Label cells with **3-NBD-C12 Cholesterol** in a 96-well plate as described in Protocol 1.
- Equilibration:
 - After washing, add fresh serum-free medium and incubate the cells for an equilibration period (e.g., 1 hour) at 37°C.

- Efflux Induction:
 - Aspirate the equilibration medium.
 - Add efflux medium containing the cholesterol acceptor (e.g., HDL or apoA-I) at various concentrations to the appropriate wells.[\[7\]](#) Include control wells with efflux medium alone (no acceptor).
 - Incubate the plate at 37°C for a specified time course (e.g., 1, 4, or 24 hours).[\[4\]](#)
- Quantification of Efflux:
 - After the incubation, carefully collect the supernatant (efflux medium) from each well and transfer it to a new 96-well black plate.
 - Lyse the cells remaining in the original plate with a suitable lysis buffer.
 - Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Ex: 465 nm, Em: 535 nm).
- Calculation of Percent Efflux:
 - $\text{Percent Efflux} = [\text{Fluorescence in Supernatant} / (\text{Fluorescence in Supernatant} + \text{Fluorescence in Cell Lysate})] \times 100$

Data Presentation

Quantitative Analysis of 3-NBD-C12 Cholesterol Uptake

The uptake of **3-NBD-C12 Cholesterol** can be quantified by measuring the fluorescence intensity of cells over time.

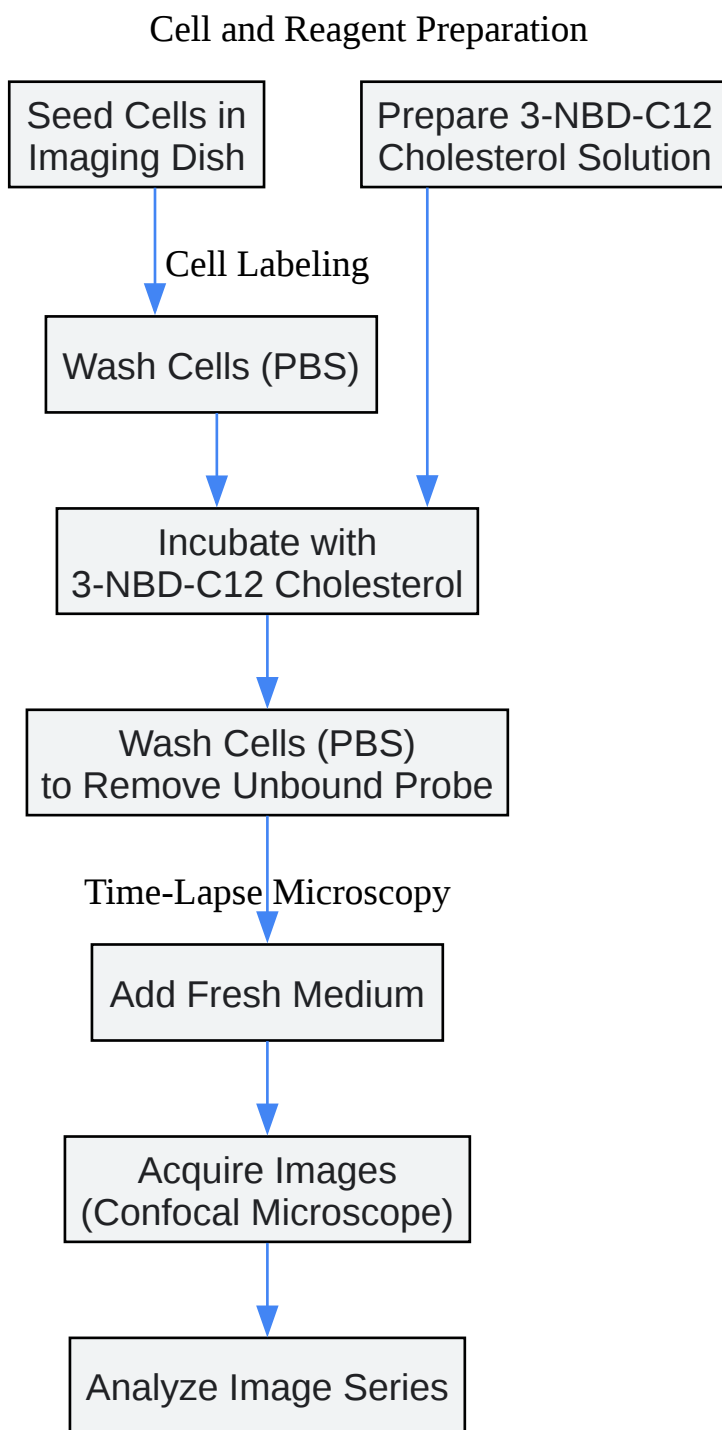
Cell Line	3-NBD-C12 Cholesterol Concentration (μM)	Incubation Time (hours)	Method of Quantification	Key Finding	Reference
THP-1 Macrophages	Not specified	0 - 4	Spectrophotometry	Uptake was time-dependent and reached a plateau after 4 hours.	[7]
PC-3	5, 25, 35, 50, 100	1	Flow Cytometry	Uptake was concentration-dependent.	[6]

Quantitative Analysis of 3-NBD-C12 Cholesterol Efflux

Cell Line	Cholesterol Acceptor	Acceptor Concentration	Incubation Time (hours)	Key Finding	Reference
THP-1 Macrophages	HDL	Varied	Not specified	NBD-cholesterol efflux correlated significantly with [3H]-cholesterol efflux ($R^2=0.876$).	[7]
THP-1 Macrophages	apoA-I	Varied	Not specified	NBD-cholesterol efflux correlated significantly with [3H]-cholesterol efflux ($R^2=0.837$).	[7]

Visualizations

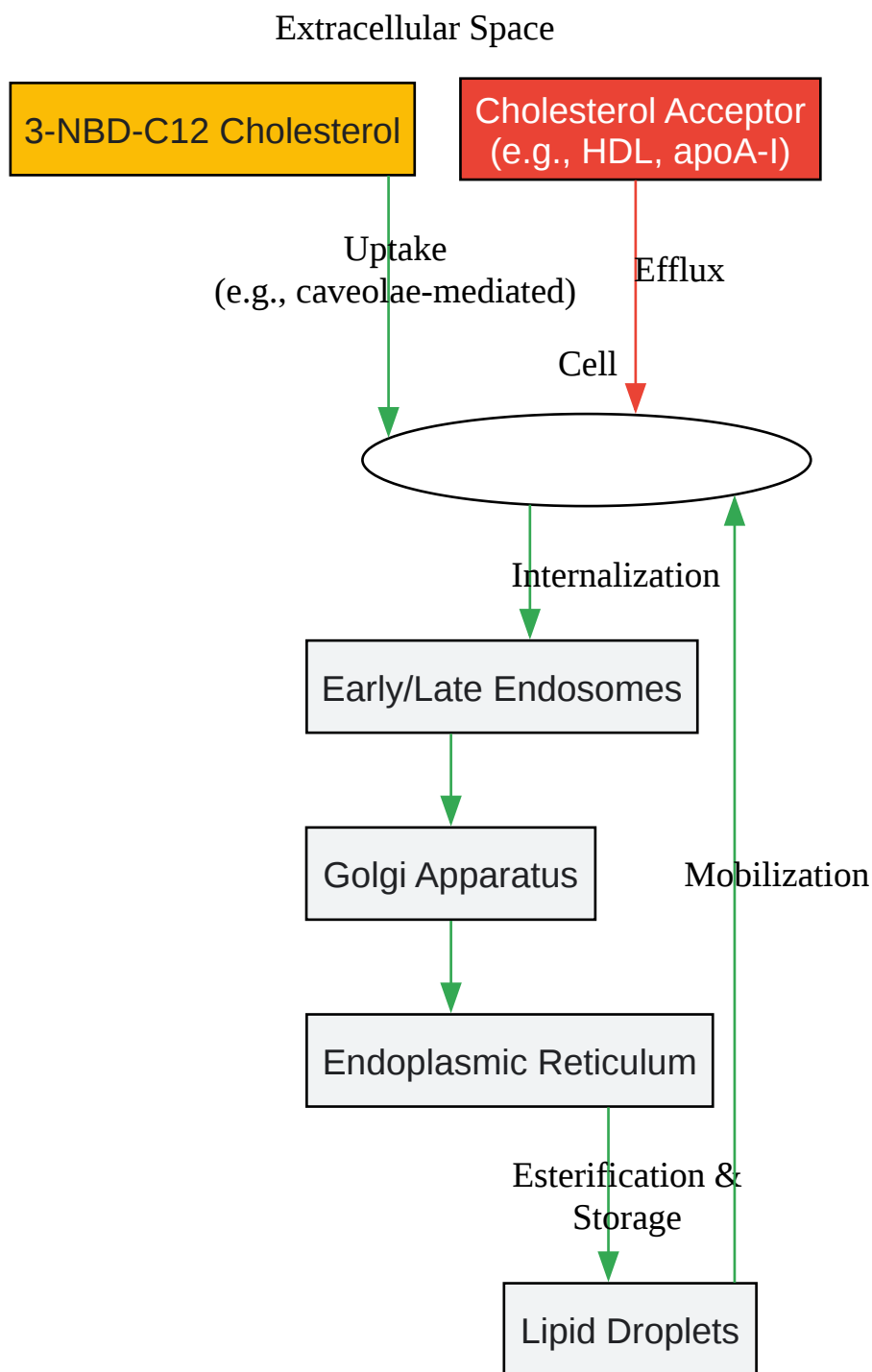
Experimental Workflow for Time-Lapse Imaging



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Caption: Workflow for live-cell imaging of **3-NBD-C12 Cholesterol** uptake.

Cholesterol Uptake and Efflux Pathways



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